molecular formula C19H27N5O2 B5155495 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide

Cat. No.: B5155495
M. Wt: 357.4 g/mol
InChI Key: HQCQNRWIHLAVCQ-UHFFFAOYSA-N
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Description

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the cyclohexylethyl and pyrazinylmethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • 3-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Uniqueness

Compared to similar compounds, 3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide is unique due to its specific structural features and the presence of both cyclohexylethyl and pyrazinylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-11-21-16(12-20-14)13-22-17(25)8-10-19-24-23-18(26-19)9-7-15-5-3-2-4-6-15/h11-12,15H,2-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCQNRWIHLAVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)CCC2=NN=C(O2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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